molecular formula C14H16N2O4S B488895 N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide CAS No. 717896-39-4

N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide

Cat. No.: B488895
CAS No.: 717896-39-4
M. Wt: 308.35g/mol
InChI Key: ZPLUPHOPWUCUHM-UHFFFAOYSA-N
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Description

N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide is a chemical compound with the molecular formula C14H16N2O4S and a molar mass of 308.35284 g/mol This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to a furan ring through an amide linkage

Preparation Methods

The synthesis of N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide typically involves the reaction of 4-aminobenzenesulfonamide with isopropylamine to form the intermediate 4-[(isopropylamino)sulfonyl]aniline. This intermediate is then reacted with 2-furoyl chloride under appropriate conditions to yield the final product . The reaction conditions often include the use of a suitable solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Chemical Reactions Analysis

N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of dihydrofolate reductase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of cell division and growth, making it effective against rapidly dividing cells such as bacteria and cancer cells . Additionally, the compound can bind to other proteins and enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide can be compared with other sulfonamide derivatives such as:

    N-{4-[(methylamino)sulfonyl]phenyl}-2-furamide: Similar structure but with a methyl group instead of an isopropyl group.

    N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide: Contains an ethyl group instead of an isopropyl group.

    N-{4-[(propylamino)sulfonyl]phenyl}-2-furamide: Features a propyl group in place of the isopropyl group.

These compounds share similar chemical properties but differ in their biological activities and applications due to the variations in their alkyl groups.

Biological Activity

N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in oncology and antimicrobial applications. This article provides an in-depth exploration of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N2O4S, with a molar mass of approximately 308.35 g/mol. The compound features a sulfonamide group, an isopropylamino moiety, and a furan ring, which are critical for its biological activity.

This compound is hypothesized to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may mimic natural substrates, inhibiting enzymes involved in key metabolic pathways.
  • Kinase Modulation : Preliminary studies suggest that the compound may inhibit specific kinases associated with tumor growth and survival.
  • Antimicrobial Activity : The structural characteristics indicate potential antibacterial properties, although further validation is needed.

Anticancer Properties

Research indicates that this compound shows promise in cancer treatment by modulating cellular pathways involved in proliferation and apoptosis.

  • Cell Proliferation Studies : Initial findings suggest that the compound can inhibit cancer cell proliferation in vitro. Specific assays have demonstrated its effectiveness against various cancer cell lines, indicating a need for further exploration into its therapeutic potential.

In Vitro Studies

Recent studies have focused on the interaction of this compound with various biological targets:

  • Kinase Inhibition : Molecular docking studies suggest that the compound may bind effectively to kinases involved in cancer signaling pathways.
  • Enzyme Interaction : Binding assays indicate that the compound interacts with bovine serum albumin (BSA), which is crucial for understanding its pharmacokinetics and potential therapeutic applications.

Case Study: Tumor Growth Inhibition

In a study involving multicellular spheroids, similar sulfonamide derivatives were shown to inhibit tumor growth effectively. This suggests that this compound could exhibit comparable effects, warranting further investigation into its anticancer properties.

Future Directions

To fully elucidate the biological activity of this compound, future research should focus on:

  • In Vivo Studies : Comprehensive animal studies to evaluate efficacy and safety.
  • Mechanistic Studies : Detailed investigations into its interaction with specific molecular targets.
  • Clinical Trials : If preclinical results are promising, advancing to clinical trials could establish its therapeutic potential.

Properties

IUPAC Name

N-[4-(propan-2-ylsulfamoyl)phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-10(2)16-21(18,19)12-7-5-11(6-8-12)15-14(17)13-4-3-9-20-13/h3-10,16H,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLUPHOPWUCUHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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